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Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties of 1-(2-Chloro-6-hydroxyphenyl)ethanone (CAS No. 55736-04-4). It is a key
intermediate in the synthesis of various pharmaceutical compounds, most notably as a
precursor for novel spiropiperidine-based stearoyl-CoA desaturase-1 (SCD1) inhibitors. This
document details its physicochemical characteristics, spectral data, synthesis protocols, and its
application in medicinal chemistry. All quantitative data is presented in structured tables, and
key experimental workflows are visualized to facilitate understanding and application in a
research and development setting.

Chemical and Physical Properties

1-(2-Chloro-6-hydroxyphenyl)ethanone is an aromatic ketone characterized by a phenyl ring
substituted with a chlorine atom, a hydroxyl group, and an acetyl group. Its structure lends itself
to a variety of chemical transformations, making it a valuable building block in organic
synthesis.

Table 1: Physicochemical Properties of 1-(2-Chloro-6-hydroxyphenyl)ethanone
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Property Value Reference
CAS Number 55736-04-4 [1]12]
Molecular Formula CsH7CIO2 [2]
Molecular Weight 170.59 g/mol [2]
Appearance Off-white to yellow solid [2]
Boiling Point 225.4 °C at 760 mmHg [2]
Metting Point Not explicitly found in search

results
Solubility No quantitative data available

Spectral Data

The following tables summarize the key spectral data for the characterization of 1-(2-Chloro-6-

hydroxyphenyl)ethanone. While specific spectral data with explicit peak assignments for this

exact compound were not found in the provided search results, the expected regions and types

of signals based on its structure and data from analogous compounds are described.

Table 2: Predicted *H NMR Spectral Data

Chemical Shift (5,

Coupling Constant

Protons Multiplicity

ppm) (J, Hz)
CHs (acetyl) ~2.5 Singlet N/A
Aromatic CH 6.8-7.5 Multiplet
OH ~5.0 - 12.0 (broad) Singlet N/A

Table 3: Predicted 3C NMR Spectral Data
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Carbon Chemical Shift (6, ppm)
C=0 ~200

Aromatic C-CI ~130

Aromatic C-OH ~155

Aromatic CH 115 - 140

CHs ~25-30

Table 4: Predicted IR Spectral Data

Functional Group Wavenumber (cm—?) Intensity

O-H Stretch (phenolic) 3200 - 3600 Broad, Strong

C-H Stretch (aromatic) 3000 - 3100 Medium

C-H Stretch (aliphatic) 2850 - 3000 Medium

C=0 Stretch (ketone) 1650 - 1700 Strong

C=C Stretch (aromatic) 1450 - 1600 Medium

C-O Stretch (phenol) 1200 - 1300 Strong

C-ClI Stretch 600 - 800 Medium

Table 5: Predicted Mass Spectrometry Data

Fragment m/z Comments
Molecular ion peak with

[M]*+ 170/172 isotopic pattern for one
chlorine atom.

M - CHa* 155/157 Loss of the m.ethyl group from
the acetyl moiety.

[M - COCHs]* 127/129 Loss of the acetyl group.
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Experimental Protocols
Synthesis of 1-(2-Chloro-6-hydroxyphenyl)ethanone

Two primary methods for the synthesis of 1-(2-Chloro-6-hydroxyphenyl)ethanone have been
reported.

Method A: From 2-Amino-6-chloro-acetophenone

This method involves the diazotization of the amino group followed by hydrolysis to the
hydroxy! group.[1]

Method B: From 2-Chloro-6-hydroxybenzonitrile

This protocol details the synthesis via a Grignard reaction.[1]
Reagents and Materials:

e 2-Chloro-6-hydroxybenzonitrile

¢ Methylmagnesium bromide solution (e.g., 1.4 M in toluene/THF)
o Tetrahydrofuran (THF), anhydrous

o Toluene

e Hydrochloric acid (aqueous solution)

e Dichloromethane (DCM)

e Hexane

o Water

e Argon (or other inert gas)

o Standard laboratory glassware for inert atmosphere reactions

o Sealed tube for heating
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« Rotary evaporator

e Column chromatography setup (silica gel)

Procedure:

Under an argon atmosphere, dissolve 2-chloro-6-hydroxybenzonitrile (e.g., 614 mg, 4 mmol)
in anhydrous tetrahydrofuran (10 mL).

e Slowly add a solution of methylmagnesium bromide in toluene/THF (e.g., 1.4 M, 6.4 mL, 9
mmol) to the reaction mixture. Gas evolution will be observed.

 Stir the mixture at room temperature until the gas evolution ceases.

o Transfer the reaction mixture to a sealed tube and heat at 65 °C overnight with stirring.
 After cooling to room temperature, quench the reaction by the careful addition of water.
 Acidify the mixture with an aqueous solution of hydrochloric acid.

» Extract the organic layer with dichloromethane.

o Wash the combined organic extracts with water and brine, then dry over anhydrous sodium
sulfate.

* Remove the solvent under reduced pressure using a rotary evaporator.

» Purify the crude product by column chromatography on silica gel, eluting with a mixture of
dichloromethane and hexane (e.g., 1:1) to yield 1-(2-Chloro-6-hydroxyphenyl)ethanone.
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Work-up & Purification
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Caption: Synthesis workflow for 1-(2-Chloro-6-hydroxyphenyl)ethanone.

Application in the Synthesis of Spiropiperidine-based
SCD1 Inhibitors

1-(2-Chloro-6-hydroxyphenyl)ethanone is a crucial precursor in the multi-step synthesis of
spiropiperidine-based stearoyl-CoA desaturase-1 (SCD1) inhibitors. The general synthetic
strategy involves the reaction of the phenolic hydroxyl group and the acetyl group to form a
spirocyclic core.

Precursor Synthetic Transformations Final Product Class

1-(2-Chloro-6-hydroxyphenyl)ethanone —

Spiropiperidine-based SCD1 Inhibitors

Reaction with Piperidine Derivative Cyclization to form Spiro-center Further Functionalization

Click to download full resolution via product page
Caption: General workflow for the synthesis of SCD1 inhibitors.

Chemical Reactivity

The chemical reactivity of 1-(2-Chloro-6-hydroxyphenyl)ethanone is dictated by its three key
functional groups:
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e Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide,
which is a potent nucleophile. This reactivity is central to its use in forming ether linkages, as
seen in the synthesis of spiropiperidine derivatives.

o Acetyl Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The
alpha-protons on the methyl group are acidic and can be removed by a base to form an
enolate, which can then participate in various condensation and alkylation reactions.

e Aromatic Ring and Chloro Substituent: The aromatic ring can undergo electrophilic aromatic
substitution, with the directing effects of the hydroxyl, acetyl, and chloro groups influencing
the position of substitution. The chloro group is generally unreactive towards nucleophilic
aromatic substitution unless activated by strongly electron-withdrawing groups.

Conclusion

1-(2-Chloro-6-hydroxyphenyl)ethanone is a versatile chemical intermediate with significant
applications in the synthesis of pharmaceutically active molecules, particularly in the
development of SCD1 inhibitors. This guide has summarized its key chemical and physical
properties, provided an overview of its spectral characteristics, and detailed experimental
protocols for its synthesis and application. The provided information aims to support
researchers and drug development professionals in the effective utilization of this compound in
their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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